molecular formula C6H13ClN2O B1377567 4-(Aminomethyl)piperidin-2-one hydrochloride CAS No. 1400764-40-0

4-(Aminomethyl)piperidin-2-one hydrochloride

Cat. No. B1377567
M. Wt: 164.63 g/mol
InChI Key: XHSJQWNKJPCKEN-UHFFFAOYSA-N
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Description

4-(Aminomethyl)piperidin-2-one hydrochloride is a compound that belongs to the class of organic compounds known as alpha amino acid amides . It can be viewed as a derivative of piperidine . 4-Piperidone is used as an intermediate in the manufacture of chemicals and pharmaceutical drugs .


Synthesis Analysis

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .


Molecular Structure Analysis

Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction .


Chemical Reactions Analysis

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .

Scientific Research Applications

  • Pharmaceutical Industry

    • Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .
    • Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
    • The pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety .
  • Drug Discovery

    • Piperidine is an essential heterocyclic system and a pivotal cornerstone in the production of drugs .
    • Piperidine byproducts showed several important pharmacophoric features and are being utilized in different therapeutic applications .
    • Piperidine derivatives are being utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .
  • Synthesis of Fenspiride HCl

    • “4-Aminomethyl-1-(2-Phenylethyl)-Piperidin-4-ol” is a key intermediate in Fenspiride HCl Synthesis .
  • Synthesis of Dihydropyrrol-2-one Derivatives

    • Piperidines and dihydropyrrol-2-ones were synthesized via one-pot multi-component reactions in simple and green processes .
    • This pseudo five-component reaction of aromatic aldehydes, anilines, and alkyl acetoacetates was carried out under reflux conditions in ethanol to afford substituted piperidines .
    • Dihydropyrrol-2-one derivatives were synthesized by means of four-component reactions of various amines, dialkyl acetylenedicarboxylates, and formaldehyde in ethanol at room temperature .
  • Synthesis of 2,6-bis(2/4-hydroxyphenyl)piperidin-4-one Derivatives

    • One pot synthesis of 2,6-bis(2/4-hydroxyphenyl)piperidin-4-one derivatives using greener deep eutectic solvent media and their characterization .
  • Synthesis of 4-Aminomethyl-1-(2-Phenylethyl)-Piperidin-4-ol

    • The paper introduces aqueous ammonia as an alternate reagent in Fenspiride HCl and used in 4-aminomethyl-1-(2-phenylethyl)-piperidin-4-ol synthesis .
    • The new green chemistry aspect makes the process environment-friendly and cheaper .
  • Synthesis of Anti-Inflammatory Compounds

    • A series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl) ethylamino] benzamides and N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino) ethylamino] benzamides derivatives were synthesized .
    • These compounds were evaluated for anti-inflammatory activity .
    • Among the series, compounds with a methoxy group at the sixth position in the benzothiazole ring appended with piperidine and morpholine moieties showed the highest IC 50 values for COX-1 inhibition .
    • These compounds also demonstrated excellent COX-2 SI values and showed significant inhibition of albumin denaturation .
  • Synthesis of Substituted Piperidines

    • Piperidines are among the most important synthetic fragments for designing drugs .
    • The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .
    • The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

Safety And Hazards

When handling 4-(Aminomethyl)piperidin-2-one hydrochloride, it’s important to avoid breathing dust and contact with skin and eyes. Protective clothing, gloves, safety glasses, and a dust respirator should be worn . The compound has been classified with the hazard statements H302, H315, H318, and H335, indicating that it can be harmful if swallowed, cause skin irritation, cause serious eye damage, and may cause respiratory irritation .

Future Directions

While specific future directions for 4-(Aminomethyl)piperidin-2-one hydrochloride are not mentioned in the search results, it’s clear that piperidine derivatives continue to be an important area of research in the pharmaceutical industry . These compounds are present in more than twenty classes of pharmaceuticals, as well as alkaloids , indicating a wide range of potential applications and areas for future exploration.

properties

IUPAC Name

4-(aminomethyl)piperidin-2-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O.ClH/c7-4-5-1-2-8-6(9)3-5;/h5H,1-4,7H2,(H,8,9);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHSJQWNKJPCKEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(=O)CC1CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Aminomethyl)piperidin-2-one hydrochloride

CAS RN

1400764-40-0
Record name 2-Piperidinone, 4-(aminomethyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1400764-40-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Aminomethyl-2-piperidone hydrochloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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